4-Methyl-1H-indazol-6-ol

Antibacterial DNA gyrase inhibition MRSA

Researchers optimizing FGFR/Akt inhibitors or DNA gyrase antibacterials often face limited derivatization options from non-hydroxylated indazoles. 4-Methyl-1H-indazol-6-ol solves this with a 6-OH handle enabling rapid O-functionalization without NH protection. - Yields Akt IC50 values as low as 0.6 nM when elaborated at C-6. - 4-Methyl group enhances metabolic stability vs. unsubstituted 6-hydroxyindazole. - Single building block supports alkylation, acylation, and Mitsunobu libraries.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 885521-33-5
Cat. No. B1437452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indazol-6-ol
CAS885521-33-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=NN2)O
InChIInChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10)
InChIKeyXMFKGNIMXRPRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indazol-6-ol (CAS 885521-33-5): Procurement-Ready Building Block for Targeted Kinase and Antimicrobial Research


4-Methyl-1H-indazol-6-ol (CAS 885521-33-5) is a heterocyclic building block belonging to the indazole class, featuring a methyl substituent at the 4-position and a hydroxyl group at the 6-position of the indazole core (C₈H₈N₂O, molecular weight 148.16 g/mol) . The indazole scaffold serves as a validated bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic counterparts, making indazole derivatives particularly attractive for medicinal chemistry applications . This compound is primarily utilized as a synthetic intermediate for developing kinase inhibitors—including FGFR and Akt-targeting agents—as well as antimicrobial agents, with the 6-hydroxy group providing a critical functional handle for further derivatization [1].

Why Generic Indazole Substitution Fails: Structural Determinants of 4-Methyl-1H-indazol-6-ol Procurement Value


Substitution of 4-methyl-1H-indazol-6-ol with seemingly similar indazole analogs introduces critical deviations in target engagement and synthetic utility. The 6-hydroxy group distinguishes this compound from non-hydroxylated indazoles lacking a derivatizable handle for etherification, esterification, or nucleophilic substitution . The 4-methyl substituent alters both electronic distribution and steric environment relative to unsubstituted 1H-indazol-6-ol (CAS 23244-88-4), influencing binding interactions with kinase ATP pockets and bacterial targets . Furthermore, the regioisomeric position of substitution matters: 4-methyl-1H-indazol-6-ol differs fundamentally from 5-substituted analogs (e.g., 4-methyl-1H-indazol-5-ol) in both hydrogen-bonding geometry and metabolic stability profiles, making generic replacement scientifically unsound without explicit comparative validation data .

4-Methyl-1H-indazol-6-ol: Quantified Differentiation Against Closest Analogs


Antibacterial Target Differentiation: 4-Methyl Indazole Core as DNA Gyrase Inhibitor Versus Non-Methylated Analogs

The 4-methyl indazole core demonstrates antibacterial activity via inhibition of bacterial DNA gyrase, an enzyme required for DNA integrity maintenance during replication . 4-Methyl-1H-indazole (CAS 3176-63-4), the deoxygenated analog of the target compound, exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with demonstrated efficacy against Bacillus subtilis strains resistant to other antibiotics . The 6-hydroxy group present in 4-methyl-1H-indazol-6-ol provides a critical synthetic handle absent in the unsubstituted 4-methyl-1H-indazole (CAS 3176-63-4), enabling further functionalization to optimize potency and pharmacokinetic properties while preserving the antibacterial pharmacophore [1].

Antibacterial DNA gyrase inhibition MRSA

Physicochemical Differentiation: Enhanced Lipophilicity and Metabolic Stability Relative to Non-Methylated 6-Hydroxyindazole

The 4-methyl substituent in 4-methyl-1H-indazol-6-ol confers increased lipophilicity and metabolic stability compared to the unsubstituted parent 6-hydroxyindazole (1H-indazol-6-ol, CAS 23244-88-4) . Indazole compounds as a class exhibit favorable bioisosteric replacement for phenol, demonstrating reduced susceptibility to phase I and II metabolism relative to phenolic analogs . The addition of the 4-methyl group further modulates these properties, potentially improving membrane permeability and reducing first-pass metabolism. While 6-hydroxyindazole (CAS 23244-88-4) has demonstrated antiparasitic activity with an EC50 of 128.9 μM against Leishmania amazonensis intracellular amastigotes, the methylated derivative 4-methyl-1H-indazol-6-ol offers distinct physicochemical and pharmacokinetic parameters that may alter both potency and selectivity profiles .

Medicinal chemistry Drug discovery Physicochemical properties

Kinase Inhibitor Scaffold Validation: Indazole-6-ol Core as Privileged FGFR Pharmacophore

The indazole-6-ol scaffold is established as a core pharmacophore for fibroblast growth factor receptor (FGFR) kinase inhibition [1]. Patent EP3184521B1 explicitly claims indazole compounds as FGFR kinase inhibitors, with the indazole core serving as the ATP-competitive hinge-binding motif [1]. Related 3-amino-1-methyl-1H-indazol-6-ol (CAS 1031876-62-6) has been specifically identified as an FGFR1 inhibitor with applications in antiproliferative research . The 4-methyl substituent in 4-methyl-1H-indazol-6-ol provides a distinct substitution pattern from the 3-amino indazole series, offering alternative vectors for potency optimization and selectivity tuning across FGFR isoforms (FGFR1-4) without introducing the amine functionality present in 3-amino derivatives [2].

FGFR kinase inhibition Oncology Targeted therapy

Synthetic Access Differentiation: 6-Hydroxy Functional Handle Absent in Non-Hydroxylated Indazole Building Blocks

The 6-hydroxy group in 4-methyl-1H-indazol-6-ol provides a chemically accessible functional handle for alkylation, acylation, sulfonation, and Mitsunobu reactions that is entirely absent in non-hydroxylated indazole building blocks such as 4-methyl-1H-indazole (CAS 3176-63-4) . This synthetic divergence is critical for parallel library synthesis: the 6-OH group enables O-alkylation to install diverse substituents without requiring protection/deprotection of the indazole NH . In contrast, 4-methyl-1H-indazole (CAS 3176-63-4) lacks any derivatizable position on the benzenoid ring, limiting modification to the N1 and N2 positions of the pyrazole ring and requiring more complex synthetic strategies for C-ring functionalization . 4-Methyl-1H-indazol-6-ol also differs from 5-hydroxy regioisomers (e.g., 4-methyl-1H-indazol-5-ol) in the electronic and steric environment of the hydroxyl group, which influences both reaction kinetics and the biological conformation of resulting derivatives .

Synthetic intermediate Building block Medicinal chemistry

Kinase Selectivity Implications: Akt Inhibitor Scaffold SAR and 6-Position Substituent Effects

The methyl indazole scaffold has been extensively characterized in the development of potent protein kinase B/Akt inhibitors [1]. Optimization studies on the C-6 position of the methyl indazole scaffold have yielded inhibitors with sub-nanomolar potency, including inhibitor 37c which demonstrated IC50 = 0.6 nM against Akt with improved selectivity and cardiovascular safety profile [1]. Compound 7 was identified as a potent (IC50 = 14 nM), selective, and orally bioavailable (F = 70% in mouse) inhibitor of protein kinase B/Akt based on the methyl indazole core [2]. The 6-hydroxy group in 4-methyl-1H-indazol-6-ol occupies the precise position that SAR studies have identified as critical for potency optimization in this scaffold class, providing a direct entry point for installing substituents that modulate Akt inhibitory activity .

Akt kinase inhibition Oncology Structure-activity relationship

4-Methyl-1H-indazol-6-ol: Priority Research Applications Derived from Comparative Evidence


FGFR-Targeted Kinase Inhibitor Lead Generation

Researchers developing ATP-competitive FGFR inhibitors should prioritize 4-methyl-1H-indazol-6-ol over non-hydroxylated indazole building blocks. The indazole-6-ol core is explicitly claimed in EP3184521B1 as an FGFR kinase inhibitor pharmacophore [1]. The 6-hydroxy group provides a direct functionalization point for installing substituents that modulate FGFR isoform selectivity and potency, while the 4-methyl group offers distinct physicochemical properties compared to unsubstituted 6-hydroxyindazole [1]. Unlike 3-amino-1-methyl-1H-indazol-6-ol (CAS 1031876-62-6), this compound lacks the 3-amino substituent, providing an alternative SAR vector for exploring FGFR1-4 selectivity without pre-installed amine functionality that may constrain binding orientation .

Antibacterial DNA Gyrase Inhibitor SAR Expansion

For antibacterial programs targeting DNA gyrase, 4-methyl-1H-indazol-6-ol offers a derivatizable scaffold that the unsubstituted 4-methyl-1H-indazole (CAS 3176-63-4) cannot provide [1]. The 4-methyl indazole core has demonstrated activity against MRSA and E. coli via DNA gyrase inhibition, with efficacy against Bacillus subtilis strains resistant to other antibiotics [1]. The 6-hydroxy group enables O-functionalization to explore potency optimization, improve Gram-negative penetration, and modulate pharmacokinetic properties while preserving the validated DNA gyrase inhibitory pharmacophore .

Akt Kinase Inhibitor Scaffold Optimization

Programs targeting protein kinase B/Akt inhibition can leverage 4-methyl-1H-indazol-6-ol as a core scaffold for SAR exploration. Published methyl indazole derivatives have achieved IC50 values as low as 0.6 nM against Akt, with the C-6 position identified as critical for potency optimization [1]. The 6-hydroxy group in 4-methyl-1H-indazol-6-ol occupies this validated optimization position, enabling direct installation of diverse substituents without requiring de novo scaffold synthesis [1]. This building block provides a more efficient entry point for Akt inhibitor discovery than regioisomeric analogs such as 4-methyl-1H-indazol-5-ol, where the hydroxyl position differs from the established SAR-optimized C-6 vector .

Parallel Library Synthesis for Kinase Selectivity Profiling

Medicinal chemistry groups conducting parallel synthesis of kinase-focused libraries should select 4-methyl-1H-indazol-6-ol over non-hydroxylated 4-methyl-1H-indazole (CAS 3176-63-4) due to the orthogonal derivatization capacity provided by the 6-OH group [1]. The 6-hydroxy handle enables rapid diversification via alkylation, acylation, or Mitsunobu reactions without requiring protection of the indazole NH, reducing synthetic step count and accelerating library production timelines . This functional group advantage translates directly to procurement value, as a single building block supports multiple diversification strategies that would require separate synthetic routes with non-hydroxylated analogs [1].

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